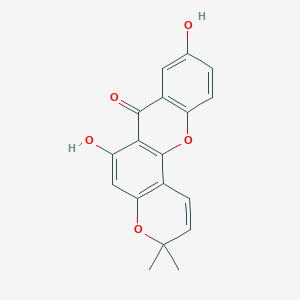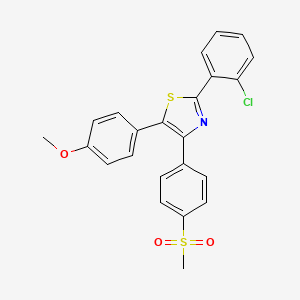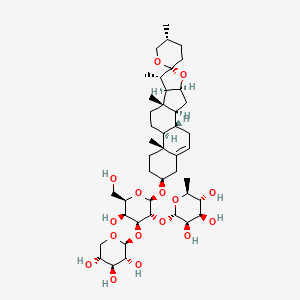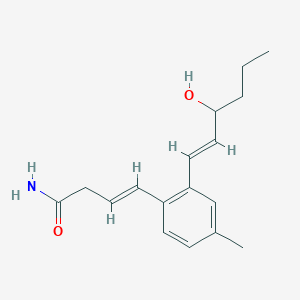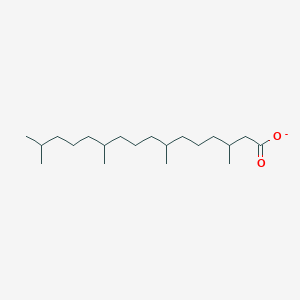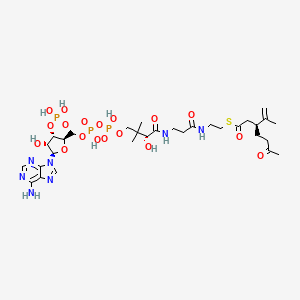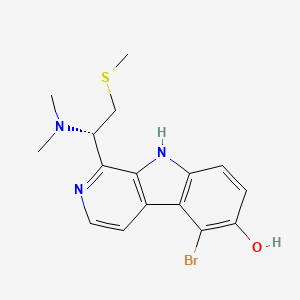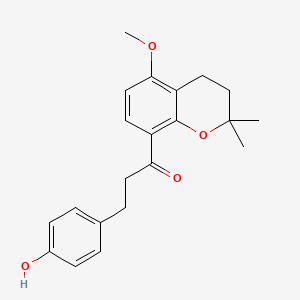
deoxydihydroxanthoangelol H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
deoxydihydroxanthoangelol H is a natural product found in Angelica keiskei with data available.
Scientific Research Applications
Synthesis of DNA via deoxynucleoside H-phosphonate intermediates : This study discusses the use of deoxynucleoside H-phosphonates in the chemical synthesis of deoxyoligonucleotides, which are important in DNA research and applications (Froehler, Ng, & Matteucci, 1986).
DNA strand breaking by the hydroxyl radical : This research provides insights into the reaction of hydroxyl radicals with the hydrogen atoms of the deoxyribose in DNA, which is crucial for understanding DNA damage mechanisms (Balasubramanian, Pogozelski, & Tullius, 1998).
Advances in electrochemical cofactor regeneration : The study explores the electrochemical approaches for cofactor regeneration in bioprocessing, which could be relevant in the context of DNA manipulation and synthesis (Lee, Gerulskis, & Minteer, 2021).
A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid : This research contributes to the understanding of methods for determining and identifying DNA, which is fundamental in DNA-based studies (Burton, 1956).
A dehydrogenation mechanism of metal hydrides based on interactions between Hdelta+ and H- : This paper describes a reaction mechanism important in the context of hydrogen storage and could be indirectly relevant to studies involving deoxy compounds (Lu, Fang, & Sohn, 2006).
[FeFe]-hydrogenase maturation HydG-catalyzed synthesis of carbon monoxide
: This study focuses on the enzymatic synthesis of CO, which is a part of the complex biochemical processes potentially relevant to DNA research (Shepard et al., 2010).
Submolecular regulation of cell transformation by deuterium depleting water exchange reactions : This research explores the biological role of deuterium and its implications in cell growth and DNA, which could be indirectly relevant to studies on deoxy compounds (Boros et al., 2016).
properties
Product Name |
deoxydihydroxanthoangelol H |
|---|---|
Molecular Formula |
C21H24O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-1-(5-methoxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)propan-1-one |
InChI |
InChI=1S/C21H24O4/c1-21(2)13-12-17-19(24-3)11-9-16(20(17)25-21)18(23)10-6-14-4-7-15(22)8-5-14/h4-5,7-9,11,22H,6,10,12-13H2,1-3H3 |
InChI Key |
IEHRHIGNMFNUPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C=CC(=C2O1)C(=O)CCC3=CC=C(C=C3)O)OC)C |
synonyms |
deoxydihydroxanthoangelol H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



